molecular formula C18H19NOS B5492770 N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide

Cat. No. B5492770
M. Wt: 297.4 g/mol
InChI Key: DAANLJRCGAJTNY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide exerts its therapeutic effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been shown to reduce the accumulation of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce inflammation and oxidative stress in neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide should focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other therapies. Additionally, further studies are needed to fully elucidate the mechanism of action and biochemical effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide. Overall, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide holds great promise as a potential therapeutic agent for cancer and neurodegenerative diseases, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylthiobenzamide with 2-bromo-1,3-dihydroinden-5-ol, followed by reduction and deprotection. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-2-21-17-9-4-3-8-16(17)18(20)19-15-11-10-13-6-5-7-14(13)12-15/h3-4,8-12H,2,5-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAANLJRCGAJTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylsulfanyl)benzamide

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